1,2,3,4-Thiatriazol-5-amine
Overview
Description
1,2,3,4-Thiatriazol-5-amine is an organic compound with the molecular formula CH2N4S. It is characterized by a thiadiazole ring, which consists of three nitrogen atoms and one sulfur atom. This compound appears as white to pale yellow crystals and is soluble in water and some organic solvents . It is known for its stability and weak basicity, allowing it to form salts and complexes .
Preparation Methods
1,2,3,4-Thiatriazol-5-amine can be synthesized through a series of chemical reactions involving ammoniation and sulfidation. One common method involves passing ammonia through hydrogen sulfide to produce a thioformamide intermediate, which is then heated to induce cyclization, forming this compound . Industrial production methods typically follow similar routes but may involve additional steps to purify the final product and ensure consistency in large-scale manufacturing .
Chemical Reactions Analysis
1,2,3,4-Thiatriazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically yield thiadiazole derivatives with altered electronic properties.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides Major products formed from these reactions include various thiadiazole derivatives, which are often used in further synthetic applications.
Scientific Research Applications
1,2,3,4-Thiatriazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used as an intermediate in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Thiatriazol-5-amine involves its interaction with various molecular targets and pathways. In medicinal applications, it has been found to inhibit specific enzymes and proteins involved in cell growth and survival. For example, some derivatives of this compound can inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
1,2,3,4-Thiatriazol-5-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
1,2,3-Thiadiazole: Differing by the position of nitrogen atoms, this compound also exhibits antimicrobial properties but has different reactivity.
1,2,4-Thiadiazole: Known for its use in pharmaceuticals, this compound has a different arrangement of nitrogen atoms, affecting its chemical behavior.
1,3,4-Thiadiazole: This isomer is widely studied for its anticancer and antiviral activities. The uniqueness of this compound lies in its specific electronic configuration and the resulting chemical reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
thiatriazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4S/c2-1-3-4-5-6-1/h(H2,2,3,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSGFYBDMKUQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=NS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288434 | |
Record name | 1,2,3,4-thiatriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-99-5 | |
Record name | 6630-99-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-thiatriazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Thiatriazol-5-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH8Q3NZ8XZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 1,2,3,4-Thiatriazol-5-amines?
A1: 1,2,3,4-Thiatriazol-5-amines can be synthesized through various methods, highlighting their versatile chemistry:
- From Isothiocyanates: Reacting isothiocyanates with hydrazoic acid [, ] or trimethylsilyl azide [] provides an efficient route to these heterocycles.
- From Thiosemicarbazides: Treating thiosemicarbazides with nitrous acid [] or diazonium salts [] offers another established synthetic pathway.
- From Tetrazole-5-thiols: N-Substituted 1,2,3,4-Thiatriazol-5-amines can be prepared from substituted tetrazole-5-thiols. []
Q2: How do 1,2,3,4-Thiatriazol-5-amines react with other chemical entities?
A2: These compounds exhibit diverse reactivity, making them valuable building blocks for various heterocyclic systems:
- Alkylation and Acylation: 1,2,3,4-Thiatriazol-5-amines undergo alkylation and acylation reactions, demonstrating their potential as nucleophiles. []
- Formation of Heterapentalenes: Reactions with aryl chlorothioformates [] or aryl isothiocyanates [] yield heterapentalene derivatives, showcasing their utility in constructing fused heterocycles.
- Formation of 1,2,4-Dithiazolium Salts: Treatment with aryl chlorothioformates can also lead to 1,2,4-Dithiazolium salts. []
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